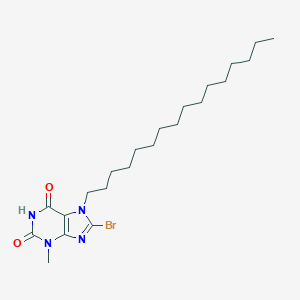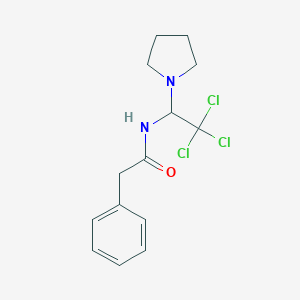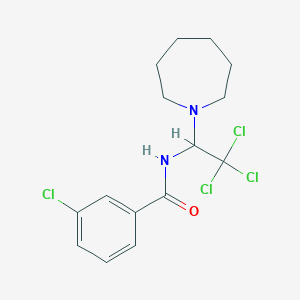
8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C22H37BrN4O2 and a molecular weight of 469.47 g/mol . This compound is part of the purine family, which is known for its significant biological and pharmacological activities. It is characterized by the presence of a bromine atom at the 8th position, a hexadecyl chain at the 7th position, and a methyl group at the 3rd position on the purine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The purine ring can undergo oxidation or reduction reactions, although these are less common for this specific compound.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different derivatives.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination.
Dichloromethane (DCM): Common solvent for reactions.
Amines and Thiols: Used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while thiols can produce thio derivatives .
Wissenschaftliche Forschungsanwendungen
8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialized materials and chemical processes.
Wirkmechanismus
The mechanism of action of 8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its purine ring structure. The bromine atom and hexadecyl chain may enhance its binding affinity and specificity for these targets, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-dibutylamino-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-dimethylamino-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-diethylamino-7-hexadecyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-Bromo-7-hexadecyl-3-methyl-3,7-dihydro-purine-2,6-dione is unique due to the presence of the bromine atom at the 8th position, which can significantly influence its chemical reactivity and biological activity. The hexadecyl chain also imparts unique lipophilic properties, potentially enhancing its interaction with lipid membranes and hydrophobic pockets in proteins .
Eigenschaften
IUPAC Name |
8-bromo-7-hexadecyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H37BrN4O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27-18-19(24-21(27)23)26(2)22(29)25-20(18)28/h3-17H2,1-2H3,(H,25,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFZTVTFNOJMVBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H37BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[(E)-[(5-chlorofuran-2-yl)methylidene]amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B401269.png)
![2,6-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B401270.png)
![3-chloro-N-[2,2,2-trichloro-1-(2,5-dichloroanilino)ethyl]benzamide](/img/structure/B401271.png)

![4-bromo-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B401275.png)
![4-methyl-N-[2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl]benzamide](/img/structure/B401276.png)
![Butyl 4-[(3,4-dimethoxybenzoyl)amino]benzoate](/img/structure/B401278.png)
![4-{[4-{1-[4-[(3,4-Dicyanophenyl)oxy]-2-methyl-5-(1-methylethyl)phenyl]-3-oxo-1,3-dihydro-2-benzofuran-1-yl}-5-methyl-2-(1-methylethyl)phenyl]oxy}benzene-1,2-dicarbonitrile](/img/structure/B401279.png)
![2-(2,4-dichlorophenoxy)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B401280.png)

![4-bromo-N-[2,2,2-trichloro-1-(2,4-dichloroanilino)ethyl]benzamide](/img/structure/B401285.png)
![2-fluoro-N-{2,2,2-trichloro-1-[3-(trifluoromethyl)anilino]ethyl}acetamide](/img/structure/B401286.png)
![4-methyl-N-[2,2,2-trichloro-1-(prop-2-enylamino)ethyl]benzamide](/img/structure/B401288.png)
![3-chloro-N-[2,2,2-trichloro-1-(3,4-dichloroanilino)ethyl]benzamide](/img/structure/B401289.png)
